molecular formula C16H15N3O2S2 B2851281 N-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 876901-96-1

N-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No.: B2851281
CAS No.: 876901-96-1
M. Wt: 345.44
InChI Key: JUIKQSDNEAZCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a thienopyrimidine-derived acetamide compound characterized by a 6-methyl-substituted thieno[2,3-d]pyrimidine core linked to a sulfanylacetamide moiety and a 4-methoxyphenyl group. The molecule’s stability and reactivity are influenced by the electron-donating methoxy group and the methyl-substituted heterocyclic system .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-10-7-13-15(17-9-18-16(13)23-10)22-8-14(20)19-11-3-5-12(21-2)6-4-11/h3-7,9H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIKQSDNEAZCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325790
Record name N-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728692
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876901-96-1
Record name N-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs, as identified in the evidence, include:

a. N-Cyclopentyl-2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide ()
  • Key Differences : The cyclopentyl group replaces the 4-methoxyphenyl substituent.
b. N-(4-Chlorophenyl)-2-(2-Methyl-6-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide ()
  • Key Differences: A chloro substituent on the phenyl ring and an additional phenyl group at the 6-position of the thienopyrimidine core.
  • Impact: The electron-withdrawing chlorine atom increases electrophilicity, which could enhance binding to target proteins.
c. 2-[(6-Ethyl-4-Oxo-3-Phenylthieno[2,3-d]pyrimidin-2-yl)Sulfanyl]-N-(4-Nitrophenyl)Acetamide ()
  • Key Differences : Ethyl substitution at the 6-position, a 4-oxo group on the pyrimidine ring, and a nitro group on the phenyl ring.
d. N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-(5,6-Dimethyl-4-Oxo-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-2-yl)Sulfanylacetamide ()
  • Key Differences: Multiple substituents: 4-chloro-2-methoxy-5-methylphenyl group, 5,6-dimethyl, 4-oxo, and prop-2-enyl on the thienopyrimidine core.

Physicochemical and Pharmacokinetic Properties

Compound Name (Reference) Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (mg/mL)
N-(4-Methoxyphenyl)-2-(6-Methylthieno...) ~371.45 4-Methoxy, 6-Methyl 3.2 <0.1 (PBS)
N-Cyclopentyl analog () ~347.43 Cyclopentyl 3.8 <0.05 (PBS)
N-(4-Chlorophenyl) analog () ~413.90 4-Chloro, 2-Methyl, 6-Phenyl 4.1 <0.01 (PBS)
4-Oxo-Nitro analog () ~453.50 4-Oxo, 6-Ethyl, 4-Nitrophenyl 3.5 0.2 (DMSO)
Multi-substituted analog () ~503.00 5,6-Dimethyl, 4-Oxo, Prop-2-enyl 4.5 <0.01 (PBS)

Notes:

  • Chloro and nitro substituents () increase LogP, correlating with higher membrane permeability but poorer solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.